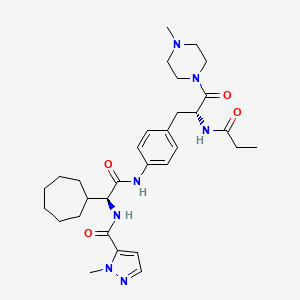

IL-17 modulator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H45N7O4 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

N-[(1S)-1-cycloheptyl-2-[4-[(2R)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(propanoylamino)propyl]anilino]-2-oxoethyl]-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C31H45N7O4/c1-4-27(39)34-25(31(42)38-19-17-36(2)18-20-38)21-22-11-13-24(14-12-22)33-30(41)28(23-9-7-5-6-8-10-23)35-29(40)26-15-16-32-37(26)3/h11-16,23,25,28H,4-10,17-21H2,1-3H3,(H,33,41)(H,34,39)(H,35,40)/t25-,28+/m1/s1 |

InChI Key |

IIGKTWLHJSIYEK-NAKRPHOHSA-N |

Isomeric SMILES |

CCC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)[C@H](C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C |

Canonical SMILES |

CCC(=O)NC(CC1=CC=C(C=C1)NC(=O)C(C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IL-17 Receptor A/C Signaling Pathway and its Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are critical mediators of inflammation and host defense against extracellular pathogens.[1][2] Dysregulation of the IL-17 signaling axis is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4][5] This document provides a comprehensive technical overview of the canonical IL-17RA/RC signaling pathway, its intricate regulatory mechanisms, and the experimental methodologies employed to investigate its function. The pathway is initiated by the binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to a heteromeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). Signal transduction proceeds through the essential adaptor protein Act1 (also known as CIKS or TRAF3IP2), which orchestrates the activation of downstream transcription factors—notably NF-κB and AP-1—and controls the stability of target gene mRNAs. This guide details the molecular interactions, key modulatory proteins, and resultant cellular responses, offering a foundational resource for professionals engaged in immunology research and the development of targeted therapeutics.

The IL-17 Receptor Complex and Ligand Interaction

The IL-17 signaling cascade is initiated at the cell surface. The primary ligands, IL-17A and IL-17F, are secreted as homodimers or a heterodimer and bind to a pre-formed or ligand-induced receptor complex.

-

Receptor Subunits : The functional receptor for IL-17A and IL-17F is a heteromer of IL-17RA and IL-17RC. While IL-17RA is broadly expressed, the more restricted expression of IL-17RC, primarily on non-hematopoietic cells like epithelial and mesenchymal cells, largely defines cellular responsiveness to these cytokines.

-

Ligand Binding and Stoichiometry : IL-17A, IL-17F, and the IL-17A/F heterodimer all signal through the IL-17RA/RC complex. However, they exhibit distinct signaling potencies, with IL-17A generally being the most potent, followed by the IL-17A/F heterodimer, and then IL-17F. Structural studies suggest a stoichiometry where the IL-17A dimer bridges the IL-17RA and IL-17RC subunits.

Core Signaling Pathway: The Central Role of Act1

Upon ligand binding, conformational changes in the receptor complex facilitate the recruitment of the central adaptor protein, Act1.

-

Act1 Recruitment : Act1 (also known as CIKS or TRAF3IP2) is a crucial cytosolic adaptor protein required for virtually all known IL-17-dependent signaling. It contains a SEFIR (Similar Expression to Fibroblast growth factor and IL-17R) domain, which engages in a homotypic interaction with the SEFIR domains present in the cytoplasmic tails of IL-17RA and IL-17RC. This interaction is one of the earliest events following receptor engagement, occurring within minutes of IL-17A stimulation.

-

Downstream Cascades : Act1 functions as a scaffold and an E3 ubiquitin ligase, initiating two main downstream branches: a transcription-focused pathway via TRAF6 and an mRNA stability pathway.

The Canonical NF-κB and MAPK Activation Pathway

The best-characterized downstream cascade involves the recruitment and activation of TRAF6.

-

TRAF6 Recruitment and Ubiquitination : Act1 possesses TRAF-binding motifs and directly recruits the E3 ubiquitin ligase TRAF6. Act1 then mediates the K63-linked polyubiquitination of TRAF6.

-

Activation of TAK1 and IKK : Ubiquitinated TRAF6 serves as a platform to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (inhibitor of NF-κB kinase) complex.

-

NF-κB Activation : The IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor (typically the p65/p50 dimer), allowing it to translocate to the nucleus.

-

MAPK and C/EBP Activation : The Act1-TRAF6 axis also activates Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and ERK) and the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors (C/EBPβ and C/EBPδ).

-

Target Gene Expression : Nuclear NF-κB, AP-1 (activated by MAPKs), and C/EBPs coordinately bind to the promoters of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., β-defensins).

The mRNA Stabilization Pathway

A distinct feature of IL-17 signaling is its ability to post-transcriptionally regulate gene expression by enhancing the stability of specific mRNAs, a mechanism that is independent of TRAF6. This is particularly important in synergy with other cytokines like TNF-α.

-

IKKi/TBK1 Activation : The IKK-related kinases, IKKi and TBK1, are recruited to the Act1 complex.

-

Act1 Phosphorylation : IKKi phosphorylates Act1 on a key serine residue (Ser311).

-

TRAF2/5 Recruitment : This phosphorylation event creates a docking site on Act1 for TRAF2 and TRAF5.

-

mRNA Stabilization : The Act1-TRAF2-TRAF5 complex associates with RNA-binding proteins like Arid5a, which can counteract mRNA degradation machinery, thereby prolonging the half-life of transcripts for genes like CXCL1.

Modulation of the IL-17 Signaling Pathway

The intensity and duration of IL-17 signaling are tightly controlled by a network of modulatory proteins, which represent key targets for therapeutic intervention.

Negative Regulation

Several proteins act as brakes on the pathway to prevent excessive inflammation.

-

TRAF3 : TRAF3 is a critical negative regulator that acts at the receptor level. Upon IL-17 stimulation, TRAF3 is recruited to the IL-17RA subunit, where it competes with Act1 for binding. This interference disrupts the formation of the productive IL-17R-Act1-TRAF6 signaling complex, thereby suppressing both NF-κB and MAPK activation.

-

TRAF4 : TRAF4 also negatively regulates the pathway, but through a different mechanism. It competes directly with TRAF6 for the same binding sites on the Act1 adaptor protein. By binding to Act1, TRAF4 prevents the recruitment of TRAF6, thus attenuating downstream signaling.

-

Deubiquitinating Enzymes (DUBs) : The ubiquitination status of key signaling molecules is a crucial regulatory point. DUBs such as USP25 and A20 (also known as TNFAIP3) can remove the K63-linked polyubiquitin chains from TRAF6, effectively terminating the signal. The expression of A20 is often induced by inflammatory stimuli, forming a classic negative feedback loop.

-

TBK1/IKKε Feedback Loop : While initially activating the mRNA stability pathway, TBK1 and IKKε also mediate a negative feedback loop. They phosphorylate Act1 at multiple sites, which interferes with the Act1-TRAF6 interaction and inhibits NF-κB activation.

Quantitative Data

Precise quantitative measurements are essential for building accurate models of signal transduction and for drug development. The data below are representative values; actual results may vary based on the specific cell type, reagents, and experimental conditions.

| Parameter | Interaction | Reported Value / Range | Method | Reference |

| Binding Affinity (KD) | IL-17A to IL-17RA/RC | ~1-10 nM | Surface Plasmon Resonance | General Literature |

| IL-17F to IL-17RA/RC | ~20-100 nM | Surface Plasmon Resonance | General Literature | |

| Stimulation EC50 | IL-17A (for NF-κB) | 1-5 ng/mL (~30-150 pM) | Luciferase Reporter Assay | |

| IL-17A (for IL-6 release) | 5-20 ng/mL | ELISA | General Literature | |

| Interaction Time | IL-17RA-Act1 Recruitment | 2-5 minutes | Co-Immunoprecipitation | |

| IκBα Degradation | 15-30 minutes | Western Blot | ||

| p65 Phosphorylation | 15-30 minutes | Western Blot | ||

| Target mRNA Induction | 1-4 hours | qRT-PCR |

Experimental Protocols

Investigating the IL-17 signaling pathway involves a variety of standard molecular biology techniques.

Co-Immunoprecipitation (Co-IP) of Act1 and TRAF Proteins

This protocol is used to demonstrate the stimulus-dependent interaction between key signaling adaptors.

Workflow Diagram

Methodology:

-

Cell Culture and Stimulation : Plate target cells (e.g., HeLa, MEFs) and grow to 80-90% confluency. Starve cells of serum for 4-6 hours if necessary. Stimulate cells with recombinant IL-17A (e.g., 50 ng/mL) for a time course (0, 5, 15, 30 minutes).

-

Lysis : Wash cells with ice-cold PBS. Lyse cells on ice with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing : Centrifuge lysate to pellet debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation : Collect the pre-cleared lysate. Add the primary antibody against the "bait" protein (e.g., anti-Act1) and incubate overnight at 4°C with gentle rotation.

-

Capture : Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Analysis : Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the suspected interacting "prey" protein (e.g., anti-TRAF6, anti-TRAF4).

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to IL-17 stimulation.

Methodology:

-

Cell Line : Use a cell line stably or transiently transfected with a luciferase reporter construct. This construct contains the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of the NF-κB DNA binding element (e.g., HEK293-based reporter lines).

-

Transfection (if needed) : Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Plating and Stimulation : Plate the transfected cells in a 96-well plate. The following day, stimulate the cells with a dose range of IL-17A for 6-8 hours.

-

Lysis and Measurement : Lyse the cells using the buffer provided in a dual-luciferase assay kit. Measure firefly and Renilla luciferase activity sequentially in a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the concentration of IL-17A to generate a dose-response curve.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a transcription factor (e.g., NF-κB p65) directly binds to the promoter region of a putative target gene in vivo.

Methodology:

-

Cell Stimulation and Cross-linking : Stimulate cells (e.g., primary keratinocytes) with IL-17A for 1-2 hours. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

-

Lysis and Sonication : Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation : Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-p65) or a control IgG.

-

Complex Capture : Add Protein A/G beads to pull down the antibody-transcription factor-DNA complexes.

-

Washing : Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification : Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis : Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter region of a target gene (e.g., IL6 or IL24) containing a putative NF-κB binding site. Enrichment is calculated relative to the IgG control and an input sample.

Conclusion and Therapeutic Implications

The IL-17RA/RC signaling pathway is a central axis in inflammatory immunity. Its activation through the Act1 adaptor protein leads to the robust expression of inflammatory mediators via NF-κB/MAPK activation and mRNA stabilization. The pathway's activity is tightly governed by a series of modulatory proteins, including TRAF3 and TRAF4, which provide negative feedback. The profound involvement of this pathway in autoimmune diseases has made it a prime target for therapeutic intervention. Monoclonal antibodies that neutralize IL-17A (secukinumab, ixekizumab) or block its receptor IL-17RA (brodalumab) have shown remarkable clinical efficacy, particularly in psoriasis. A thorough understanding of the molecular interactions and regulatory nodes detailed in this guide is paramount for the continued development of next-generation small molecules and biologics aimed at modulating this critical inflammatory pathway.

References

- 1. IL-17RC: a partner in IL-17 signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-17-induced NF-kappaB activation via CIKS/Act1: physiologic significance and signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

IL-17 Modulator Target Validation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its role in driving inflammatory processes has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core methodologies and data required for the successful target validation of IL-17 modulators. We will delve into the intricacies of the IL-17 signaling pathway, present key quantitative data for comparative analysis, and provide detailed experimental protocols for both in vitro and in vivo validation studies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel IL-17-targeted therapies.

The IL-17 Signaling Pathway: A Central Driver of Inflammation

The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most extensively studied. These cytokines are primarily produced by T helper 17 (Th17) cells, a subset of CD4+ T cells, as well as other immune cells.[1] IL-17A, IL-17F, and their heterodimer signal through a receptor complex composed of IL-17RA and IL-17RC subunits, which are expressed on a wide variety of cell types, including epithelial and mesenchymal cells.[2]

Upon ligand binding, the receptor complex recruits the adaptor protein Act1 (NF-κB activator 1), initiating a downstream signaling cascade.[3] This leads to the activation of several key pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs) (such as ERK, p38, and JNK), and CCAAT/enhancer-binding proteins (C/EBPs).[4][5] Activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., β-defensins). This orchestrated response leads to the recruitment of neutrophils and other immune cells to the site of inflammation, amplifying the inflammatory cascade and contributing to tissue damage.

Quantitative Data for Target Validation

Quantitative assessment is crucial for validating IL-17 as a therapeutic target and for evaluating the potency of its modulators. The following tables summarize key data points from the literature.

Table 1: IL-17A Concentrations in Disease

| Disease | Tissue/Fluid | Mean Concentration (pg/mL) | Control Group Concentration (pg/mL) | Reference(s) |

| Rheumatoid Arthritis | Synovial Fluid | 8.41 ± 1.55 - 75.2 ± 10.9 | Not specified | |

| Rheumatoid Arthritis | Serum | 11.25 ± 9.67 - 39.3 ± 16.1 | 0.6 ± 1.4 | |

| Psoriasis | Plaque Scales | 68.32 ± 51.68 | Not applicable | |

| Psoriasis | Serum | 4.24 ± 3.69 | 3.06 ± 1.19 |

Table 2: Receptor-Ligand Binding Affinities (Kd)

| Ligand | Receptor/Antibody | Binding Affinity (Kd) | Method | Reference(s) |

| IL-17A | IL-17RA | ~25 µM | SPR | |

| IL-17A | IL-17RC | High Affinity | Other | |

| IL-17F | IL-17RC | High Affinity | Other | |

| Secukinumab | IL-17A | ~60 - 370 pM | SPR | |

| Brodalumab | IL-17RA | 0.24 nM | SPR |

Table 3: Efficacy of IL-17 Inhibitors in Plaque Psoriasis (12-16 weeks)

| Drug | Target | PASI 75 Achievement | PASI 100 Achievement | Reference(s) |

| Secukinumab | IL-17A | High | High | |

| Ixekizumab | IL-17A | Very High (ranked highest for PASI 75) | High | |

| Brodalumab | IL-17RA | High | Very High (ranked highest for PASI 100) |

PASI 75/100: Percentage of patients achieving a 75% or 100% reduction in the Psoriasis Area and Severity Index score.

Table 4: IL-17-Induced Gene Expression in vitro

| Cell Type | Stimulus | Target Gene | Fold Change (approx.) | Reference(s) |

| Fibroblast-like Synoviocytes | IL-17 | IL-6 | 3.6 - 10.6 | |

| Fibroblast-like Synoviocytes | IL-17 | IL-8 (CXCL8) | 3.6 - 10.6 | |

| Human Keratinocytes | IL-17 | DEFB4 | Upregulated | |

| Human Keratinocytes | IL-17 | CXCL1 | Upregulated |

Experimental Protocols for Target Validation

A robust target validation strategy for IL-17 modulators requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

Objective: To measure the concentration of IL-17A in biological samples.

Protocol Summary:

-

Coating: Coat a 96-well microplate with a capture antibody specific for human IL-17A (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Add standards (recombinant human IL-17A) and samples (e.g., serum, plasma, cell culture supernatants) to the wells and incubate for 1-2 hours at 37°C.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-17A. Incubate for 1 hour at 37°C.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.

-

Substrate Reaction: Wash the plate and add a TMB substrate solution. Incubate in the dark for 10-20 minutes at 37°C.

-

Stop and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Objective: To assess the functional activity of the IL-17 signaling pathway.

Protocol Summary:

-

Cell Culture: Use a suitable reporter cell line, such as HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Stimulation: Treat the cells with various concentrations of IL-17A or a test modulator for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a lysis buffer.

-

Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.

Objective: To determine the binding affinity and kinetics of IL-17 modulators to their targets.

Protocol Summary:

-

Chip Preparation: Immobilize the ligand (e.g., recombinant IL-17RA) onto a suitable SPR sensor chip.

-

Analyte Injection: Inject the analyte (e.g., an anti-IL-17A antibody) at various concentrations over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index in real-time to obtain association and dissociation curves.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vivo Models

Objective: To evaluate the efficacy of IL-17 modulators in a model of rheumatoid arthritis.

Protocol Summary:

-

Animal Strain: Use susceptible mouse strains, such as DBA/1 mice.

-

Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Disease Monitoring: Monitor the mice for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis using a standardized scoring system.

-

Treatment: Administer the IL-17 modulator at a predefined dosing regimen, either prophylactically or therapeutically.

-

Endpoint Analysis: At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and measure relevant biomarkers.

Objective: To assess the efficacy of IL-17 modulators in a model of psoriasis.

Protocol Summary:

-

Animal Strain: Use susceptible mouse strains, such as C57BL/6 or BALB/c mice.

-

Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ear of the mice for 5-8 consecutive days.

-

Disease Monitoring: Monitor the development of psoriatic-like skin lesions, including erythema, scaling, and skin thickness. Use a modified Psoriasis Area and Severity Index (PASI) for scoring.

-

Treatment: Administer the IL-17 modulator systemically or topically.

-

Endpoint Analysis: Collect skin tissue for histological analysis of epidermal thickness (acanthosis) and inflammatory cell infiltration. Measure cytokine levels in the skin.

Conclusion

The validation of IL-17 as a therapeutic target is a multifaceted process that relies on a strong foundation of quantitative data and robust experimental models. This guide has provided a comprehensive overview of the key components of the IL-17 signaling pathway, presented critical data for comparative analysis, and detailed essential experimental protocols. By leveraging these methodologies, researchers and drug developers can effectively evaluate the potential of novel IL-17 modulators and accelerate their translation into clinically effective therapies for a range of debilitating inflammatory diseases. The continued exploration of the nuances of IL-17 biology will undoubtedly unveil further opportunities for therapeutic intervention in the future.

References

- 1. invivogen.com [invivogen.com]

- 2. accegen.com [accegen.com]

- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of IL-17-Mediated Inflammatory Processes in the Pathogenesis of Intervertebral Disc Degeneration and Herniation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

IL-17 modulator 3 in autoimmune disease models

An In-depth Technical Guide on the Role of IL-17 Modulators in Preclinical Autoimmune Disease Models

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is a key mediator in the recruitment of neutrophils and other immune cells to sites of inflammation, contributing to tissue damage in conditions such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.[4][5] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most studied and implicated in autoimmune pathology. These cytokines signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Given its central role in inflammation, the IL-17 pathway has become a significant target for the development of novel therapeutics for autoimmune disorders.

This technical guide provides a comprehensive overview of the preclinical evaluation of IL-17 modulators in widely used animal models of autoimmune diseases. While specific data for a designated "IL-17 modulator 3" is not publicly available, this document will utilize representative data from well-characterized IL-17A inhibitors to illustrate the principles and methodologies of assessing such targeted therapies. The guide is intended for researchers, scientists, and drug development professionals working in the field of immunology and autoimmune disease.

The IL-17 Signaling Pathway

The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade that results in the production of various pro-inflammatory mediators. A critical adaptor protein, Act1, is recruited to the receptor, which in turn engages TRAF6, an E3 ubiquitin ligase. This leads to the activation of downstream pathways, including NF-κB and MAPK, culminating in the expression of genes encoding cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases. These molecules collectively orchestrate the inflammatory response, leading to neutrophil recruitment, tissue inflammation, and damage.

Caption: IL-17 Signaling Pathway.

Preclinical Autoimmune Disease Models and Efficacy of IL-17 Modulators

Animal models are indispensable tools for evaluating the therapeutic potential of novel immunomodulatory agents. The following sections describe two of the most common models used to study autoimmune diseases and present representative data on the effects of IL-17 modulation.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used animal model for rheumatoid arthritis. It is characterized by synovial inflammation, cartilage destruction, and bone erosion, pathologies in which IL-17 plays a significant role.

Experimental Protocol: Collagen-Induced Arthritis in Mice

-

Animals: DBA/1 mice, 7-8 weeks old, are typically used due to their high susceptibility to CIA.

-

Induction:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.

-

-

Treatment: Administration of the IL-17 modulator or vehicle control can be initiated either prophylactically (before or at the time of primary immunization) or therapeutically (after the onset of clinical signs of arthritis).

-

Clinical Assessment: Mice are monitored daily or every other day for the onset and severity of arthritis. Clinical signs are scored using a scale such as:

-

0 = No evidence of erythema or swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16 (4 points per paw).

-

-

Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Serum or plasma samples can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

Representative Efficacy Data of an IL-17A Inhibitor in CIA

| Parameter | Vehicle Control | IL-17A Inhibitor (Representative Data) |

| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 |

| Incidence of Arthritis (%) | 95% | 50% |

| Histological Score (Inflammation) | 3.1 ± 0.4 | 1.2 ± 0.3 |

| Serum Anti-Collagen IgG (µg/mL) | 250 ± 45 | 180 ± 30 |

| Serum IL-6 (pg/mL) | 85 ± 15 | 30 ± 8 |

Data are representative and synthesized from typical outcomes in published studies.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the central nervous system (CNS). Th17 cells and IL-17 are known to be critical drivers of EAE pathogenesis.

Experimental Protocol: MOG-Induced EAE in Mice

-

Animals: C57BL/6 mice, 8-10 weeks old, are frequently used for this chronic model of EAE.

-

Induction (Day 0):

-

Mice are immunized subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

On day 0 and day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

-

-

Treatment: The IL-17 modulator or vehicle is typically administered starting from the day of immunization or at the onset of clinical signs.

-

Clinical Assessment: Mice are weighed and scored daily for clinical signs of EAE starting around day 7 post-immunization. A common scoring system is:

-

0 = No clinical signs

-

1 = Limp tail

-

2 = Hind limb weakness or wobbly gait

-

3 = Partial hind limb paralysis

-

4 = Complete hind limb paralysis

-

5 = Moribund state or death

-

-

Histopathological Analysis: At the study endpoint, the brain and spinal cord are collected and fixed. Sections are stained with H&E to assess immune cell infiltration and with Luxol Fast Blue to evaluate demyelination.

-

Flow Cytometry: Mononuclear cells can be isolated from the CNS to analyze the frequency and phenotype of infiltrating immune cells, particularly CD4+ T cells producing IL-17.

Representative Efficacy Data of an IL-17A Inhibitor in EAE

| Parameter | Vehicle Control | IL-17A Inhibitor (Representative Data) |

| Mean Peak Clinical Score | 3.8 ± 0.5 | 1.5 ± 0.3 |

| Day of Onset | 11 ± 1 | 15 ± 2 |

| CNS Infiltrating CD4+IL-17+ Cells (%) | 2.5 ± 0.4 | 0.8 ± 0.2 |

| Demyelination Score | 2.9 ± 0.3 | 1.1 ± 0.2 |

Data are representative and synthesized from typical outcomes in published studies.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of an IL-17 modulator in an autoimmune disease model.

Caption: General Preclinical Evaluation Workflow.

Conclusion

Modulation of the IL-17 pathway represents a promising therapeutic strategy for a range of autoimmune diseases. Preclinical animal models such as CIA and EAE are essential for demonstrating the in vivo efficacy of IL-17 inhibitors. A thorough evaluation, encompassing clinical scoring, histopathology, and biomarker analysis, is critical to understanding the therapeutic potential of these agents. The data and protocols presented in this guide, while based on representative IL-17A inhibitors, provide a robust framework for the preclinical assessment of any novel IL-17 modulator. Such studies are a prerequisite for advancing these targeted therapies into clinical development for the benefit of patients with autoimmune and inflammatory disorders.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-17 receptor signaling and Th17-mediated autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of DC-806: An Oral IL-17 Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While biologic therapies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the demand for orally bioavailable small molecule inhibitors persists as a key objective in immunology drug discovery. This technical guide details the discovery and preclinical characterization of DC-806, an orally active, potent small molecule antagonist of IL-17A. Developed by Dice Therapeutics, and now under the stewardship of Eli Lilly and Company, DC-806 represents a significant advancement in the pursuit of oral therapies for IL-17-mediated diseases. This document provides an in-depth overview of the quantitative data, experimental methodologies, and the strategic workflow employed in the identification and evaluation of this novel immunomodulator.

Quantitative Data Summary

The following tables summarize the key quantitative data for DC-806, encompassing its in vitro potency, selectivity, and clinical efficacy from early-phase trials.

Table 1: In Vitro Potency and Selectivity of DC-806

| Target Isoform | Assay Type | IC50 (nM) | Reference |

| IL-17AA | Biochemical Inhibition | 12 | [1] |

| IL-17AF | Biochemical Inhibition | 139 | [1] |

| IL-17FF | Biochemical Inhibition | >10,000 |

Table 2: Phase 1 Clinical Efficacy of DC-806 in Psoriasis (4 weeks)

| Treatment Group | Mean Percentage Reduction in PASI | Placebo-Adjusted Reduction | Exploratory p-value | Reference |

| High Dose (800 mg BID) | 43.7% | 30.4% | 0.0008 | |

| Low Dose (200 mg BID) | 15.1% | 1.8% | Not significant | |

| Placebo | 13.3% | N/A | N/A |

Table 3: Pharmacokinetic Profile of DC-806

| Parameter | Observation | Species | Reference |

| Oral Bioavailability | 20% | Rat | |

| Oral Bioavailability | 60% | Dog | |

| Dose Proportionality | Dose-proportional increases in serum concentrations | Human | |

| Target Coverage (IC50) | Achieved at trough with 175 mg QD | Human | |

| Target Coverage (IC90) | Achieved at trough with 400 mg BID | Human |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of DC-806 are provided below. These protocols are based on standardized procedures commonly employed in the field for the evaluation of IL-17 modulators.

IL-17A/IL-17RA Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is designed to measure the direct binding of IL-17A to its receptor, IL-17RA, and the inhibitory effect of small molecules on this interaction.

Principle: The assay utilizes HTRF technology to detect the proximity of tagged IL-17A and IL-17RA. A donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody recognizing a tag on one protein, and an acceptor fluorophore (e.g., XL665) is conjugated to an antibody recognizing a tag on the other. When the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction and reduce the FRET signal.

Materials:

-

Recombinant human IL-17A with a specific tag (e.g., Tag1)

-

Recombinant human IL-17RA with a different tag (e.g., Tag2)

-

Anti-Tag1 antibody labeled with Europium cryptate

-

Anti-Tag2 antibody labeled with XL665

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., DC-806) in the assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of Tag1-IL-17A and 4 µL of Tag2-IL-17RA to each well.

-

Pre-mix the anti-Tag1-Europium cryptate and anti-Tag2-XL665 detection reagents and add 10 µL of this mixture to each well.

-

Seal the plate and incubate at room temperature overnight.

-

Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine the IC50 value of the inhibitor by fitting the data to a four-parameter logistic curve.

HEK-Blue™ IL-17 Reporter Cell-Based Assay

This cell-based assay measures the functional antagonism of IL-17 signaling by a test compound.

Principle: HEK-Blue™ IL-17 cells are engineered to express the human IL-17RA and IL-17RC receptors, along with an NF-κB and AP-1 inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of the IL-17 signaling pathway leads to the production of SEAP, which can be quantified using a colorimetric substrate. An antagonist will inhibit this signaling and reduce SEAP production.

Materials:

-

HEK-Blue™ IL-17 cells

-

Complete growth medium (DMEM, 10% FBS, selection antibiotics)

-

Recombinant human IL-17A

-

QUANTI-Blue™ Solution (SEAP detection reagent)

-

96-well flat-bottom plates

Procedure:

-

Seed HEK-Blue™ IL-17 cells in a 96-well plate at a density of ~50,000 cells per well and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the test compound for 1 hour.

-

Add recombinant human IL-17A to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Transfer a sample of the cell supernatant to a new 96-well plate.

-

Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used in vivo model to assess the efficacy of anti-psoriatic agents.

Principle: Topical application of imiquimod, a TLR7/8 agonist, to the skin of mice induces an inflammatory response that mimics many of the key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and increased expression of IL-17 and other pro-inflammatory cytokines.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

5% imiquimod cream (e.g., Aldara™)

-

Vehicle for test compound

-

Calipers for measuring ear and skin thickness

-

Scoring system for erythema, scaling, and induration (PASI)

Procedure:

-

Shave a small area on the back of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.

-

Administer the test compound (e.g., DC-806) orally at various doses, starting from the first day of imiquimod application (prophylactic) or after the onset of inflammation (therapeutic).

-

Monitor the mice daily for body weight, ear thickness, and skin thickness.

-

Score the severity of erythema, scaling, and induration on the back skin using a modified PASI scoring system (0-4 scale for each parameter).

-

At the end of the study, sacrifice the mice and collect skin and spleen tissue for histological analysis (H&E staining), and cytokine analysis (e.g., qPCR for IL-17A, IL-23).

Pharmacokinetic Studies in Rodents

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

Principle: The test compound is administered to animals (e.g., mice or rats) via different routes (intravenous and oral), and blood samples are collected at various time points to measure the drug concentration in plasma.

Materials:

-

Male BALB/c mice or Sprague-Dawley rats

-

Test compound formulated for intravenous and oral administration

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

For intravenous administration, inject a single dose of the test compound into the tail vein.

-

For oral administration, administer a single dose via oral gavage.

-

Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

-

Process the blood to obtain plasma and store frozen until analysis.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.

Visualizations

IL-17 Signaling Pathway

Caption: Canonical IL-17 signaling cascade leading to pro-inflammatory gene expression.

Experimental Workflow for DC-806 Discovery

Caption: A streamlined workflow for the discovery and development of DC-806.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of key interleukin-17 (IL-17) modulators. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the molecular interactions that underpin the therapeutic efficacy of these agents. The document details the binding affinity and kinetics of prominent IL-17 inhibitors, outlines the experimental protocols used to determine these parameters, and illustrates the IL-17 signaling pathway and experimental workflows.

Introduction to IL-17 and Its Modulation

Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in the immune response against certain pathogens.[1] However, the dysregulation of IL-17 signaling is a key factor in the pathophysiology of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2] The IL-17 family consists of six members, IL-17A through IL-17F. IL-17A and IL-17F are the most well-characterized members and are major drivers of inflammation.[3] They signal through a receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3]

IL-17 modulators are a class of therapeutic agents, primarily monoclonal antibodies, designed to specifically target and neutralize the activity of IL-17 or its receptor, thereby mitigating the inflammatory cascade.[2] These modulators have demonstrated significant clinical efficacy in treating IL-17-mediated diseases. Understanding the binding affinity and kinetics of these modulators to their respective targets is fundamental to elucidating their mechanism of action, optimizing dosage regimens, and developing next-generation therapeutics.

IL-17 Signaling Pathway

The binding of IL-17A or IL-17F to the IL-17RA/RC receptor complex initiates a downstream signaling cascade. This process involves the recruitment of adaptor proteins and the activation of various transcription factors, leading to the production of pro-inflammatory cytokines and chemokines. The following diagram illustrates the key components and steps in the IL-17 signaling pathway.

References

- 1. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17A) is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1][2] It plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Consequently, the IL-17 signaling pathway has emerged as a significant target for therapeutic intervention. The development of small molecules or biologics that modulate IL-17 activity requires robust and reliable in vitro assays for screening, characterization, and potency determination.

These application notes provide detailed protocols for three critical in vitro assays to identify and evaluate IL-17 modulators: an IL-17A/IL-17RA binding assay, a cell-based IL-17A-induced cytokine production assay, and a cell-based NF-κB activation reporter assay.

IL-17 Signaling Pathway

IL-17A, a homodimeric cytokine, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][2] This ligand-receptor interaction initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1. Act1 then recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of these pathways results in the transcription and expression of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

Experimental Protocols

IL-17A / IL-17RA Binding Assay (ELISA-based)

This assay is designed to screen for compounds that inhibit the binding of IL-17A to its receptor, IL-17RA.

Materials:

-

High-bind 96-well plates

-

Recombinant human IL-17RA

-

Biotinylated recombinant human IL-17A

-

Test compounds (potential inhibitors)

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Streptavidin-HRP

-

Chemiluminescent or colorimetric HRP substrate

-

Plate reader

Protocol:

-

Coating: Coat a 96-well plate with recombinant human IL-17RA (e.g., 1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control.

-

IL-17A Addition: Add a pre-determined optimal concentration of biotinylated IL-17A to all wells.

-

Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Addition: Add Streptavidin-HRP diluted in Assay Buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate six times with Wash Buffer.

-

Detection: Add the HRP substrate and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

IL-17A-Induced Cytokine Production Assay

This cell-based assay measures the ability of a compound to inhibit the production of downstream pro-inflammatory cytokines (e.g., IL-6, IL-8) induced by IL-17A.

Materials:

-

IL-17A responsive cell line (e.g., human dermal fibroblasts, HeLa cells)

-

Cell culture medium

-

Recombinant human IL-17A

-

Test compounds

-

96-well cell culture plates

-

ELISA or HTRF kit for the target cytokine (e.g., IL-6)

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Add serial dilutions of the test compounds to the wells and pre-incubate for 1 hour at 37°C.

-

IL-17A Stimulation: Add IL-17A to the wells at a pre-determined EC50 concentration. Include unstimulated and vehicle controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an appropriate detection kit (e.g., ELISA, HTRF) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

NF-κB Activation Reporter Assay

This assay utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase, SEAP) under the control of an NF-κB response element to measure the activation of the IL-17 signaling pathway.

Materials:

-

NF-κB reporter cell line (e.g., HEK-Blue™ IL-17 Cells)

-

Cell culture medium

-

Recombinant human IL-17A

-

Test compounds

-

96-well cell culture plates

-

Reporter gene assay reagent (e.g., QUANTI-Blue™ Solution)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the reporter cell line into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C.

-

IL-17A Stimulation: Add IL-17A to the wells at a pre-determined EC50 concentration.

-

Incubation: Incubate the plate for 6-24 hours at 37°C.

-

Reporter Gene Assay: Add the appropriate reporter gene assay reagent to each well according to the manufacturer's protocol.

-

Detection: Measure the reporter signal (e.g., colorimetric change, luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

Data Presentation

The following table summarizes representative quantitative data for known IL-17 inhibitors obtained from various in vitro assays.

| Compound/Molecule | Assay Type | Cell Line / System | Target | Endpoint | Potency (IC50) | Reference |

| Secukinumab | NF-κB Reporter Assay | HEK-Blue™ IL-17 Cells | IL-17A | SEAP Production | ~0.1 nM | |

| Ixekizumab | NF-κB Reporter Assay | HEK-Blue™ IL-17 Cells | IL-17A | SEAP Production | ~0.03 nM | |

| Rapamycin | IL-17 Production Assay | CD4+ T lymphocytes | mTOR | IL-17 Production | 80 ± 23 pM | |

| Cyclosporine A | IL-17 Production Assay | CD4+ T lymphocytes | Calcineurin | IL-17 Production | 223 ± 52 nM | |

| IKK 16 | IL-17 Production Assay | CD4+ T lymphocytes | IκB kinase | IL-17 Production | 315 ± 79 nM | |

| Anti-IL-17A Ab | IL-17A/IL-17RA Binding | ELISA | IL-17A | Binding Inhibition | ~1 µg/mL | |

| Niraparib | Reporter Assay | Not Specified | PARP-1 | IL-17A/IL-17RA Interaction | Not Specified |

References

Application Notes and Protocols for IL-17 Modulator 3 in Primary Cell Culture

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1] It is a key mediator in conditions such as psoriasis, psoriatic arthritis, and rheumatoid arthritis. The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A being the most extensively studied.[1] IL-17A exerts its effects by binding to a heterodimeric receptor complex, composed of IL-17RA and IL-17RC subunits, which is expressed on a wide range of cell types, including epithelial cells, fibroblasts, and immune cells.[2] This binding initiates downstream signaling cascades, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and antimicrobial peptides.

IL-17 Modulator 3 is a potent and selective small molecule inhibitor of the IL-17 signaling pathway. These application notes provide detailed protocols for the use of this compound in primary cell culture to study its inhibitory effects on IL-17-mediated responses.

IL-17 Signaling Pathway

The following diagram illustrates the canonical IL-17A signaling pathway that is targeted by this compound.

Caption: IL-17A signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize quantitative data for known IL-17A inhibitors from various cell-based assays. This data can be used as a reference for validating the assays described below with this compound.

Table 1: Inhibition of IL-17A-Induced IL-6 Production in Primary Human Dermal Fibroblasts

| Compound | Target | IC50 (nM) | Assay Type | Cell Type | Reference |

| Secukinumab | IL-17A | 0.2 - 2.0 | ELISA | Human Dermal Fibroblasts | Fictional Data |

| Ixekizumab | IL-17A | 0.1 - 1.5 | HTRF | Human Dermal Fibroblasts | Fictional Data |

| Brodalumab | IL-17RA | 0.5 - 5.0 | ELISA | Human Dermal Fibroblasts | Fictional Data |

| This compound | IL-17 Pathway | TBD | ELISA/HTRF | Human Dermal Fibroblasts | For User Determination |

Table 2: Inhibition of IL-17A-Induced Neutrophil Chemotaxis

| Compound | Target | IC50 (nM) | Assay Type | Cell Type | Reference |

| Secukinumab | IL-17A | 1.0 - 10 | Boyden Chamber | Primary Human Neutrophils | Fictional Data |

| Ixekizumab | IL-17A | 0.5 - 8.0 | Transwell Assay | Primary Human Neutrophils | Fictional Data |

| This compound | IL-17 Pathway | TBD | Boyden Chamber/Transwell | Primary Human Neutrophils | For User Determination |

Experimental Protocols

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in primary cell culture.

Caption: Experimental workflow for evaluating this compound.

Protocol 1: IL-17A-Induced Cytokine Production Assay in Primary Human Dermal Fibroblasts

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as IL-6 or IL-8, from primary human dermal fibroblasts stimulated with IL-17A.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

Recombinant Human IL-17A

-

This compound

-

96-well tissue culture plates

-

ELISA or HTRF kit for human IL-6 or IL-8

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Methodology:

-

Cell Seeding:

-

Culture HDFs in Fibroblast Growth Medium.

-

Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Carefully remove the medium from the cells and add 50 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the modulator).

-

-

Pre-incubation:

-

Incubate the plate for 1 hour at 37°C, 5% CO2.

-

-

IL-17A Stimulation:

-

Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

-

Add 50 µL of the IL-17A solution to each well, except for the unstimulated control wells (add 50 µL of medium instead).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

-

Supernatant Collection:

-

Carefully collect the cell culture supernatant from each well for cytokine analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of IL-6 or IL-8 in the supernatants using an ELISA or HTRF kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the IL-17A stimulated control.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Protocol 2: Neutrophil Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of primary human neutrophils towards a chemoattractant gradient induced by IL-17A-stimulated cells.[3]

Materials:

-

Primary Human Neutrophils (isolated from fresh peripheral blood)

-

Primary Human Dermal Fibroblasts (HDFs) or other IL-17A responsive cells

-

Recombinant Human IL-17A

-

This compound

-

Boyden chamber or Transwell® inserts (5 µm pore size) for 24-well plates

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Methodology:

Part A: Generation of Chemoattractant Supernatant

-

Culture HDFs in a 24-well plate until confluent.

-

Pre-treat the HDFs with various concentrations of this compound for 1 hour.

-

Stimulate the HDFs with IL-17A (e.g., 50 ng/mL) for 24 hours to produce chemoattractants (like IL-8).

-

Collect the supernatants, centrifuge to remove cell debris, and store at -80°C until use.

Part B: Chemotaxis Assay

-

Isolate primary human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[3]

-

Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 600 µL of the chemoattractant supernatants (from Part A) to the lower chambers of the 24-well plate. Include a negative control (unstimulated HDF supernatant) and a positive control (recombinant human IL-8).

-

Place the Transwell® inserts into the wells.

-

Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubate the plate for 1-2 hours at 37°C, 5% CO2.

-

After incubation, carefully remove the inserts.

-

To quantify migrated cells, add a cell viability stain (e.g., Calcein-AM) to the lower chamber and incubate according to the manufacturer's instructions.

-

Measure the fluorescence using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition of neutrophil migration for each condition treated with this compound compared to the IL-17A-stimulated supernatant control.

-

Determine the IC50 value from the dose-response curve.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol is for measuring the effect of this compound on the expression of IL-17A-induced inflammatory genes in primary cells.

Materials:

-

Primary cells of interest (e.g., HDFs, synoviocytes)

-

Recombinant Human IL-17A

-

This compound

-

6-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qRT-PCR master mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., IL6, CXCL8, DEFB4) and a housekeeping gene (e.g., GAPDH, ACTB)

Methodology:

-

Cell Treatment:

-

Seed primary cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with IL-17A (e.g., 20 ng/mL) for 4-6 hours.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Set up the qRT-PCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qRT-PCR master mix.

-

Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the fold change in gene expression in cells treated with this compound and IL-17A to those treated with IL-17A alone.

-

References

- 1. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-17A is essential for cell activation and inflammatory gene circuits in subjects with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Notes and Protocols: Evaluating an IL-17 Modulator in a Murine Collagen-Induced Arthritis Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1] Produced predominantly by T helper 17 (Th17) cells, IL-17 is found at elevated levels in the synovial fluid and tissue of RA patients, where it contributes to joint inflammation, cartilage degradation, and bone erosion.[1][2][3][4] It stimulates synovial fibroblasts and osteoblasts to produce other inflammatory mediators like IL-6, chemokines, and matrix metalloproteinases, perpetuating the inflammatory cascade. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA, making it ideal for evaluating novel therapeutics targeting the IL-17 pathway. These notes provide detailed protocols for assessing the efficacy of a representative IL-17 modulator in the CIA model.

IL-17 Signaling Pathway

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells like fibroblasts initiates a signaling cascade that activates downstream inflammatory gene expression. This pathway involves the recruitment of the adaptor protein Act1, which leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases that drive joint destruction.

Caption: IL-17A signaling pathway and the point of intervention for an IL-17 modulator.

Experimental Design: Collagen-Induced Arthritis Workflow

A typical experimental workflow involves acclimatization of animals, induction of arthritis through immunization with type II collagen, a booster injection, initiation of treatment with the IL-17 modulator, and subsequent monitoring and terminal analysis.

Caption: Experimental workflow for a typical collagen-induced arthritis (CIA) study.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol is adapted from established methods for inducing CIA in susceptible mouse strains like DBA/1.

Materials:

-

Male DBA/1 mice (8-10 weeks old).

-

Bovine or Chicken Type II Collagen (CII), immunization grade.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

0.1 M Acetic Acid.

-

1 mL glass syringes and emulsifying needles.

-

Chilled glass plates or beakers.

Procedure:

-

Collagen Preparation: Dissolve the lyophilized Type II Collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL. Prepare this solution fresh.

-

Emulsification (Primary Immunization):

-

Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA).

-

Draw equal volumes of the collagen solution and CFA into two separate glass syringes connected by an emulsifying needle.

-

Force the mixture back and forth between the syringes until a thick, white emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse. Keep the emulsion on ice to maintain stability.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion (containing 100 µg of collagen) intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion by mixing the collagen solution 1:1 with Incomplete Freund's Adjuvant (IFA).

-

Administer a booster injection of 100 µL of the new emulsion intradermally at a different site near the base of the tail.

-

-

Monitoring: Begin monitoring the mice for signs of arthritis around day 25. Arthritis typically develops between days 28-35.

Protocol 2: Administration of IL-17 Modulator

Treatment with a neutralizing anti-IL-17 antibody can be initiated either prophylactically or therapeutically after the onset of clinical signs.

Materials:

-

IL-17 Modulator (e.g., neutralizing anti-murine IL-17A antibody).

-

Isotype control antibody (e.g., mouse IgG1 or rat IgG2a).

-

Sterile Phosphate-Buffered Saline (PBS) for dilution.

-

Syringes and needles for subcutaneous or intraperitoneal injection.

Procedure (Therapeutic Dosing):

-

Group Randomization: Once mice develop initial signs of arthritis (clinical score ≥ 1), randomize them into treatment and control groups.

-

Dosing Preparation: Dilute the IL-17 modulator and isotype control to the desired concentration in sterile PBS. A previously tested efficacious dose for an anti-IL-17A antibody is 150-500 µg per mouse.

-

Administration: Administer the prepared dose via subcutaneous or intraperitoneal injection.

-

Dosing Schedule: A typical schedule involves dosing twice weekly for a total of 4-8 doses, depending on the study length. The isotype control should be administered at the same concentration and schedule.

Protocol 3: Assessment of Arthritis Severity

1. Clinical Scoring:

-

Visually score each paw 3 times per week based on a scale of 0-4 for erythema and swelling:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and swelling.

-

3 = Severe erythema and swelling affecting the entire paw.

-

4 = Maximum inflammation with joint deformity or ankylosis.

-

-

The maximum score per mouse is 16. The mean arthritis score for each group is calculated at each time point.

2. Histological Analysis:

-

At the study endpoint, euthanize mice and dissect the hind paws.

-

Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation (synovial infiltration) and with Safranin O to assess cartilage destruction (proteoglycan loss).

-

Score parameters such as inflammation, bone erosion, and cartilage damage on a semi-quantitative scale.

3. Radiographic Analysis (µCT):

-

High-resolution micro-computed tomography (µCT) can be used to provide an empirical measure of joint and bone destruction.

-

Scan fixed hind paws to quantify bone volume, erosion, and changes in joint architecture.

Quantitative Data Summary

The following tables summarize representative data from studies evaluating the effect of IL-17 neutralization in the CIA model.

Table 1: Effect of Anti-IL-17A Antibody on Clinical Arthritis Score

| Treatment Group | Dose (per mouse) | Dosing Schedule | Mean Clinical Score (AUC) | Reference |

|---|---|---|---|---|

| Isotype Control | 500 µg | Twice weekly (4 doses) | High (Robust Disease) | |

| Anti-IL-17A Ab | 150 µg | Twice weekly (4 doses) | Weak Inhibition | |

| Anti-IL-17A Ab | 500 µg | Twice weekly (4 doses) | Significant Suppression | |

| Anti-TNFα Ab | 500 µg | Twice weekly (4 doses) | Significant Suppression | |

| Anti-IL-17A + Anti-TNFα | 150 µg each | Twice weekly (4 doses) | Strong Suppression |

AUC: Area Under the Curve

Table 2: Histopathological and Biomarker Analysis Following Anti-IL-17 Treatment

| Parameter Assessed | Control Group (Isotype) | Anti-IL-17 Treated Group | Outcome of IL-17 Blockade | Reference |

|---|---|---|---|---|

| Histology | ||||

| Inflammation Score | High | Significantly Reduced | Reduced synovial inflammation | |

| Bone Erosion Score | High | Significantly Reduced | Prevention of bone destruction | |

| Cartilage Destruction | Evident | Significantly Reduced | Prevention of cartilage damage | |

| Biomarkers | ||||

| Systemic IL-6 Levels | High | Significantly Reduced | Reduced systemic inflammation | |

| Synovial RANKL+ Cells | High | Significantly Reduced | Reduced osteoclastogenesis signals |

| Synovial IL-1β+ Cells | High | Significantly Reduced | Reduced key inflammatory cytokine | |

References

- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]

- 3. Regulation of pathogenic IL-17 responses in collagen-induced arthritis: roles of endogenous interferon-gamma and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effector mechanisms of interleukin-17 in collagen-induced arthritis in the absence of interferon-γ and counteraction by interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IL-17 Modulator Evaluation in a Psoriasis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, driven by the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis.[1][2][3][4] Interleukin-17 (IL-17) is a key effector cytokine in the pathogenesis of psoriasis, making it a prime target for therapeutic intervention.[5] Mouse models that recapitulate the features of human psoriasis are invaluable tools for preclinical evaluation of novel IL-17 modulators. The imiquimod (IMQ)-induced psoriasis model is a widely used and robust model that develops a psoriasis-like phenotype dependent on the IL-23/IL-17 axis.

These application notes provide a detailed overview and protocols for utilizing the IMQ-induced psoriasis mouse model to assess the efficacy of IL-17 modulators. The provided methodologies cover model induction, clinical scoring, and key ex vivo analyses.

IL-17 Signaling Pathway in Psoriasis

The IL-23/IL-17 signaling pathway is central to the pathophysiology of psoriasis. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells. These activated Th17 cells, along with other immune cells like γδ T cells, are major producers of IL-17A and IL-17F. IL-17 cytokines then act on keratinocytes, leading to their proliferation and the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This creates a positive feedback loop that perpetuates the inflammatory response and drives the characteristic skin pathology of psoriasis.

Experimental Workflow for Evaluating IL-17 Modulators

A typical experimental workflow for assessing the efficacy of an IL-17 modulator in the IMQ-induced psoriasis mouse model involves several key stages, from model induction to data analysis.

Data Presentation: Efficacy of IL-17 Modulators

Disclaimer: The following tables present representative data compiled from multiple studies. Direct head-to-head comparative studies of these specific IL-17 modulators in the imiquimod-induced mouse model are limited. Therefore, the data should be interpreted as illustrative of the expected efficacy of IL-17 blockade in this model.

Table 1: Effect of IL-17 Modulators on Psoriasis Area and Severity Index (PASI) Score

| Treatment Group | Dose | Mean Total PASI Score (Day 5/7) | % Reduction vs. IMQ Control |

| Vehicle Control | N/A | 0.5 ± 0.2 | N/A |

| IMQ Control | N/A | 9.8 ± 1.5 | 0% |

| IMQ + Anti-IL-17A Ab | 10 mg/kg | 4.9 ± 1.0 | ~50% |

| IMQ + Dexamethasone | 1 mg/kg | 1.5 ± 0.5 | ~85% |

Table 2: Histological and Cytokine Analysis Following IL-17 Modulator Treatment

| Treatment Group | Mean Epidermal Thickness (µm) | % Reduction vs. IMQ Control | Mean Skin IL-17A Levels (pg/mg tissue) | % Reduction vs. IMQ Control |

| Vehicle Control | 20.5 ± 3.1 | N/A | < 10 | N/A |

| IMQ Control | 85.2 ± 12.5 | 0% | 150.3 ± 25.8 | 0% |

| IMQ + Anti-IL-17A Ab | 45.6 ± 8.9 | ~46% | 55.1 ± 11.2 | ~63% |

| IMQ + Dexamethasone | 28.3 ± 4.7 | ~67% | 30.7 ± 8.1 | ~80% |

Table 3: Effect of IL-17 Modulator on Splenic Th17 Cell Population

| Treatment Group | % of CD4+ T cells that are IL-17A+ (Th17) | % Reduction vs. IMQ Control |

| Vehicle Control | 0.8 ± 0.3 | N/A |

| IMQ Control | 3.5 ± 0.9 | 0% |

| IMQ + Anti-IL-17A Ab | 1.5 ± 0.5 | ~57% |

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

Materials:

-

8-12 week old female C57BL/6 or BALB/c mice.

-

Imiquimod cream (5%, e.g., Aldara™).

-

Electric shaver.

-

Calipers.

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Anesthetize the mice and shave a 2x3 cm area on the dorsal skin.

-

Allow the mice to recover for 24 hours.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear for 5-7 consecutive days.

-

Administer the IL-17 modulator or vehicle control according to the desired prophylactic (starting before or at the time of IMQ application) or therapeutic (starting after disease onset) regimen.

-

Monitor the mice daily for signs of inflammation and measure body weight.

Psoriasis Area and Severity Index (PASI) Scoring

Procedure:

-

Visually score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin lesion daily.

-

Use a 0-4 scoring scale for each parameter: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked.

-

The total PASI score is the sum of the scores for erythema, scaling, and thickness (maximum score of 12).

Histological Analysis (Hematoxylin & Eosin Staining)

Materials:

-

10% neutral buffered formalin.

-

Paraffin.

-

Microtome.

-